6-Hydroxy-4-methylpicolinonitrile

Tautomerism Heterocyclic Chemistry Reaction Selectivity

6-Hydroxy-4-methylpicolinonitrile (CAS 1196152-42-7) is a heterocyclic building block belonging to the pyridone-carbonitrile class, characterized by a 1,6-dihydro-4-methyl-6-oxo-2-pyridinecarbonitrile core bearing a nitrile, a methyl, and a hydroxy/oxo tautomeric functionality. Its molecular formula is C7H6N2O with a molecular weight of 134.14 g/mol.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 1196152-42-7
Cat. No. B14169174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-4-methylpicolinonitrile
CAS1196152-42-7
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=C1)C#N
InChIInChI=1S/C7H6N2O/c1-5-2-6(4-8)9-7(10)3-5/h2-3H,1H3,(H,9,10)
InChIKeyDUOAVMHYZQBLOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-4-methylpicolinonitrile: Structural Identity and Core Properties for Informed Procurement


6-Hydroxy-4-methylpicolinonitrile (CAS 1196152-42-7) is a heterocyclic building block belonging to the pyridone-carbonitrile class, characterized by a 1,6-dihydro-4-methyl-6-oxo-2-pyridinecarbonitrile core bearing a nitrile, a methyl, and a hydroxy/oxo tautomeric functionality . Its molecular formula is C7H6N2O with a molecular weight of 134.14 g/mol . The compound exists in tautomeric equilibrium between 6-hydroxy-4-methylpicolinonitrile and 4-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile forms, a property that fundamentally influences its reactivity, solubility, and potential for molecular recognition [1]. This tautomerism is a key differentiator from fixed-structure pyridine analogs.

Why Generic 6-Hydroxy-4-methylpicolinonitrile Substitution Fails: Risks Beyond Purity and Price


For pyridone-carbonitrile building blocks, generic substitution based solely on nominal structure is unreliable. The defining property of the 6-hydroxy-4-methylpicolinonitrile scaffold is its solvent- and substituent-dependent tautomerism, which controls its dominant reactive form (hydroxy-pyridine vs. oxo-dihydropyridine) . Quantitative UV/Vis and NMR studies on close structural analogs demonstrate that the tautomeric equilibrium constant can shift dramatically with solvent polarity and the nature of the N1-substituent, directly impacting subsequent regioselectivity in alkylation, acylation, or cyclization reactions [1]. A batch from one supplier may exhibit a different tautomeric ratio in a given solvent than a nominally identical batch from another source, leading to irreproducible synthetic outcomes, divergent impurity profiles, and failed library syntheses.

6-Hydroxy-4-methylpicolinonitrile Quantitative Differentiation Evidence Against Closest Analogs


Tautomeric Equilibrium vs. Fixed-Structure Pyridine Analogs: Impact on Synthetic Utility

6-Hydroxy-4-methylpicolinonitrile is part of a class of compounds exhibiting a quantifiable tautomeric equilibrium, which is absent in fixed-structure analogs like 4-methylpicolinonitrile (CAS 1620-76-4) or 6-methoxy-4-methylpicolinonitrile. The tautomeric ratio directly dictates the nucleophilic/electrophilic character at the 2- and 6-positions. Research on the closely related 3-carbonitrile series (6-hydroxy-4-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile) demonstrates that the tautomeric equilibrium constant (KT) in DMSO-d6, determined by 1H NMR integration, is highly sensitive to the N1-substituent's electronic nature. Although direct KT values for the unsubstituted parent compound (CAS 1196152-42-7) are not published, the class-level behavior indicates that its lack of an N1-substituent will result in a distinct equilibrium position compared to its N-substituted analogs, directly affecting its reactivity profile [1].

Tautomerism Heterocyclic Chemistry Reaction Selectivity

Regioselectivity in Alkylation Reactions: Hydroxy vs. Oxo Site Competition

The presence of both a nitrile group and an ambident nucleophile (hydroxy/oxo) in 6-hydroxy-4-methylpicolinonitrile creates a competitive alkylation landscape distinct from simple hydroxypyridines or pyridones. In contrast, 4-methylpicolinonitrile (CAS 1620-76-4) lacks the hydroxy/oxo group entirely, limiting its derivatization to reactions on the nitrile or methyl group. For the target compound, the potential for O-alkylation, N-alkylation, and C-alkylation exists, with the product distribution critically dependent on the tautomeric state. No direct comparative alkylation data is available for CAS 1196152-42-7.

Alkylation Regioselectivity Protecting Group Strategy

Solvent-Dependent Absorption and Azo-Coupling Reactivity

A key functional capability of the 6-hydroxy-4-methylpicolinonitrile scaffold, confirmed in its N-substituted analogs, is its ability to undergo azo coupling to yield intensely colored azopyridone dyes. The solvatochromic properties of the parent scaffold, as demonstrated by Kamlet-Taft and Catalán correlation analyses on the 3-carbonitrile series, show that the position of the UV/Vis absorption maximum (λmax) is highly sensitive to solvent hydrogen-bond donor and acceptor parameters [1]. This contrasts with non-tautomeric pyridine derivatives where solvatochromic shifts are typically smaller. The lack of an N1-substituent in the target compound is predicted to further enhance hydrogen-bond donor capability, potentially yielding an even more pronounced solvatochromic response.

UV/Vis Spectroscopy Linear Solvation Energy Relationship Azo Derivatization

High-Value Application Scenarios for 6-Hydroxy-4-methylpicolinonitrile Based on Structural Evidence


Synthesis of Regiospecifically Functionalized Pyridine Libraries via Tautomer-Controlled Chemistry

Medicinal chemists building libraries of 2,6-disubstituted pyridines can exploit the tautomeric equilibrium to achieve selective O-functionalization under kinetic control versus N-functionalization under thermodynamic control. This capability, inferred from the detailed mechanistic studies on the 3-carbonitrile analog series [1], is not available from fixed-structure 4-methylpicolinonitrile.

Development of Solvatochromic Molecular Probes and Sensors

The scaffold's demonstrated solvatochromism, characterized by LSER analysis in closely related compounds [1], makes it a candidate for developing environment-sensitive fluorescent or colorimetric probes. The unsubstituted N1 position of this specific compound offers a unique hydrogen-bond donor site that can enhance sensitivity to protic environments.

Precursor to Photostable Azopyridone Dyes and Pigments

The azo-coupling reactivity validated on the 3-carbonitrile analog platform [1] indicates that this compound can serve as a coupling component for synthesizing azopyridone dyes with potential applications in textile dyeing, inkjet printing, or nonlinear optical materials, where the simple methylpicolinonitrile baseline would be unreactive.

Scaffold for Metal-Chelating Ligands and Coordination Polymers

The combination of a nitrile, a carbonyl/hydroxy oxygen, and a pyridine nitrogen provides a tridentate ligand geometry upon tautomerization. While untested for this specific CAS number, the structural features support exploration as a ligand for catalysis or metal-organic framework (MOF) construction, a pathway inaccessible to analogs lacking the 6-hydroxy/oxo group [1].

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